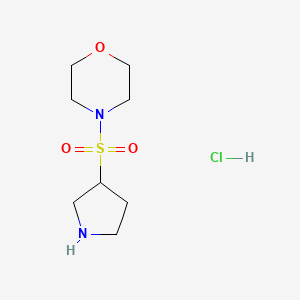

4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride

Description

Properties

Molecular Formula |

C8H17ClN2O3S |

|---|---|

Molecular Weight |

256.75 g/mol |

IUPAC Name |

4-pyrrolidin-3-ylsulfonylmorpholine;hydrochloride |

InChI |

InChI=1S/C8H16N2O3S.ClH/c11-14(12,8-1-2-9-7-8)10-3-5-13-6-4-10;/h8-9H,1-7H2;1H |

InChI Key |

CJLGOXHBRCWYHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1S(=O)(=O)N2CCOCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidine-3-sulfonyl chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as an electrophilic site for nucleophilic attack. Key reactions include:

Example : Reaction with morpholine under basic conditions yields bis-morpholine sulfonamide.

Hydrolysis Reactions

The sulfonyl chloride group undergoes hydrolysis under varying conditions:

Mechanism :

-

Acidic hydrolysis : Protonation of sulfonyl oxygen enhances electrophilicity, facilitating water attack .

-

Basic hydrolysis : OH⁻ acts as nucleophile, displacing chloride via a concerted SN2 pathway.

Protonation and Coordination Chemistry

The nitrogen atoms in pyrrolidine and morpholine participate in acid-base reactions:

| Site | Reagent | Product | Application |

|---|---|---|---|

| Pyrrolidine N | HCl (aq) | Quaternary ammonium salt | Enhances water solubility |

| Morpholine O/N | Metal ions (e.g., Cu²⁺) | Coordination complexes | Catalyst design |

Example : Protonation at the pyrrolidine nitrogen generates a stable ammonium ion, critical for ionic liquid formulations .

Ring-Opening and Functionalization

The pyrrolidine ring undergoes selective modifications:

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidative cleavage | Ozone (O₃) in CH₂Cl₂ | Linear diamine sulfonamide | C3-C4 bond cleavage |

| Alkylation | CH₃I in DMF | N-methylpyrrolidine derivative | Regioselective at N-atom |

Mechanistic Insight : Oxidative cleavage involves ozonolysis of the pyrrolidine ring, followed by reductive workup to retain the sulfonyl group .

Biomedical Relevance in Drug Design

Derivatives of this compound inhibit kinases and cancer cell proliferation:

| Modification | Biological Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Barbituric acid conjugate | Polo-like kinase 1 (Plk1) | 32.17 | |

| Chlorophenyl substitution | MCF-7 breast cancer cells | 13.2 |

Structure-Activity Relationship :

Scientific Research Applications

4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine and morpholine rings can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(pyrrolidine-3-sulfonyl)morpholine hydrochloride and its analogs:

Notes:

- Sulfonyl vs.

- Chloroethyl vs. Sulfonyl : The chloroethyl substituent in 4-(2-chloroethyl)morpholine hydrochloride serves as a reactive site for nucleophilic substitution, enabling synthesis of triazole derivatives with antimicrobial properties . In contrast, the sulfonyl group in the target compound may stabilize interactions with biological targets.

- Triazole-Thioether Analogs : Compounds like 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride demonstrate that sulfur-containing groups enhance bioactivity, suggesting the target compound’s sulfonyl group could similarly contribute to pharmacological effects .

- Structural Flexibility : Compared to rigid analogs like Amorolfine (with a bulky alkyl chain), the pyrrolidine-sulfonyl-morpholine structure may offer conformational flexibility, aiding in target binding .

Key Properties :

Biological Activity

4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is a compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics, which include a pyrrolidine ring, a morpholine moiety, and a sulfonyl functional group. This article explores the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄ClN₃O₂S, with a molecular weight of approximately 220.29 g/mol. The presence of nitrogen-containing rings enhances its interaction capabilities with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides flexibility and interaction sites |

| Morpholine Moiety | Enhances solubility and receptor binding |

| Sulfonyl Group | Increases reactivity and potential for nucleophilic attack |

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate diverse biological activities, particularly antimicrobial effects. Studies have shown that derivatives containing pyrrolidine structures exhibit significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds with similar structural frameworks have been identified as inhibitors of matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis. Specific studies have highlighted selective activity against certain cancer cell lines, making this compound a candidate for further drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been documented extensively. The sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways, making it a subject of interest for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.

- Receptor Modulation : It can interact with various receptors, including histamine receptors, influencing cellular responses.

- Protein Interactions : Studies on protein binding affinities reveal that this compound can influence protein functions critical to cellular processes .

Table 2: Comparative Biological Activities

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidine-2-sulfonyl)morpholine | Antimicrobial, anticancer | Different sulfonyl positioning |

| 4-(Morpholino-3-sulfonyl)pyrrolidine | Neuropharmacological effects | Focus on CNS-related disorders |

| 1-Pyrrolidinylmethylsulfonamide | Antibacterial | Known for broad-spectrum activity |

Case Study: Inhibition of Matrix Metalloproteinases

A study focused on the inhibitory effects of pyrrolidine derivatives on MMPs demonstrated that modifications in the sulfonamide group significantly affect potency and selectivity against MMPs involved in tumor invasion. The findings suggest that this compound could serve as a lead compound for developing more effective MMP inhibitors.

Case Study: Histamine H4 Receptor Affinity

Research exploring the affinity of sulfonamide analogues for the histamine H4 receptor revealed that modifications to the sulfonamide structure could enhance binding affinity and promote inverse agonist behavior. This indicates potential therapeutic applications in allergic and inflammatory conditions .

Q & A

Q. How can researchers optimize the synthesis of 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride while minimizing side reactions?

- Methodological Answer : Synthesis optimization requires a systematic approach using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, reaction time). For example:

- Screening experiments : Use fractional factorial designs to isolate influential variables .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., molar ratios) to maximize yield and purity .

- In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and detect intermediates .

Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states to preempt side reactions .

Q. What purification strategies are recommended for isolating 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride from complex reaction mixtures?

- Methodological Answer : Purification should be tailored to the compound’s physicochemical properties:

- Liquid-liquid extraction : Utilize pH-dependent solubility to separate the hydrochloride salt from unreacted amines or sulfonic acids .

- Column chromatography : Optimize mobile phase composition (e.g., gradient elution with acetonitrile/water) to resolve polar impurities .

- Recrystallization : Select solvents (e.g., ethanol/water mixtures) that maximize differential solubility between product and byproducts .

Purity validation via NMR (e.g., absence of residual solvent peaks) and mass spectrometry is critical .

Q. How should researchers validate the structural integrity of 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- NMR spectroscopy : Compare , , and - COSY spectra with computational predictions (e.g., DFT-based chemical shift calculations) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (if crystalline) .

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride with enhanced bioactivity?

- Methodological Answer : Advanced modeling approaches include:

- Molecular docking : Screen against target proteins (e.g., kinases) to predict binding affinity and identify key interactions (e.g., sulfonyl group hydrogen bonding) .

- QSAR models : Corrogate structural features (e.g., substituent electronegativity) with activity data to prioritize synthetic targets .

- MD simulations : Assess conformational stability of derivatives in physiological conditions (e.g., solvation effects) .

Experimental validation via enzyme inhibition assays is required to confirm computational predictions .

Q. What strategies address contradictions in stability data for 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride under varying storage conditions?

- Methodological Answer : Resolve discrepancies through:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonyl bond hydrolysis) .

- Statistical analysis : Apply ANOVA to assess the significance of environmental factors (temperature > humidity > light) on stability .

- Kinetic modeling : Derive Arrhenius equations to predict shelf-life under standard storage conditions (e.g., 25°C) .

Q. How can researchers elucidate the reaction mechanism of 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride in catalytic systems?

- Methodological Answer : Mechanistic studies require:

- Isotopic labeling : Use -labeled reagents to trace oxygen transfer in sulfonation steps .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In-situ spectroscopy : Monitor intermediates via Raman or UV-Vis spectroscopy during catalysis .

Computational transition-state analysis (e.g., NEB method) can corroborate experimental findings .

Q. What advanced methodologies improve the detection of trace impurities in 4-(Pyrrolidine-3-sulfonyl)morpholine Hydrochloride batches?

- Methodological Answer : High-sensitivity techniques include:

- LC-HRMS : Resolve impurities with mass accuracy < 2 ppm and quantify down to 0.01% w/w .

- Ion mobility spectrometry (IMS) : Separate isobaric impurities based on collision cross-section differences .

- 2D-NMR : Use - HSQC to detect low-abundance contaminants in complex matrices .

Key Research Findings

- Stereochemical stability : The morpholine ring exhibits chair conformations under ambient conditions, with sulfonyl group orientation influencing reactivity .

- Degradation pathways : Hydrolysis of the sulfonyl-pyrrolidine bond is pH-dependent, accelerating in alkaline conditions (pH > 9) .

- Computational insights : Quantum calculations predict a 12.3 kcal/mol activation barrier for the sulfonation step, aligning with experimental Arrhenius data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.